N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Description
“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several interesting substructures, including a thiophene ring, a pyrazole ring, and a benzo[d]thiazole ring . Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Molecular Structure Analysis
Thiazole, a component of the compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Heterocyclic Synthesis Applications
The compound has been explored for its utility in the synthesis of heterocyclic compounds, which are critical in pharmaceutical chemistry and materials science. For instance, derivatives of benzo[b]thiophene, which share structural similarities with the mentioned compound, have been synthesized for potential applications in creating pyrazole, isoxazole, and pyrimidine derivatives. These derivatives are of interest due to their varied biological activities and potential applications in drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, the compound's framework facilitates the creation of molecules with significant anti-tumor properties, as evidenced by the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, which showed promising activity against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Medicinal Chemistry Applications
In medicinal chemistry, thiazole and thiophene derivatives, similar to the compound , have been designed and synthesized as novel inhibitors targeting Mycobacterium tuberculosis GyrB ATPase. This application underscores the potential of these compounds in developing new antituberculosis agents with minimized cytotoxicity, showcasing their significance in addressing global health challenges (Jeankumar et al., 2013). Furthermore, compounds derived from similar chemical frameworks have been investigated for their antimicrobial and anticancer activities, suggesting a broad spectrum of pharmacological applications (Zaki, Al-Gendey, & Abdelhamid, 2018).
Material Science Applications
From a materials science perspective, the compound's structural features enable the synthesis of novel polymers with potential electrochemical and electrochromic applications. For example, donor–acceptor type monomers derived from thiophene have shown promise in creating polymers with desirable electrochromic properties, which could be leveraged in developing advanced materials for electronic displays and smart windows (Hu et al., 2013).
properties
IUPAC Name |
N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(17-19-12-4-1-2-5-15(12)24-17)18-8-10-21-9-7-13(20-21)14-6-3-11-23-14/h1-7,9,11H,8,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLUBKZIIXRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide |
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